2,3,4,6,7-Pentabromodibenzofuran
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Overview
Description
2,3,4,6,7-Pentabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. This compound is known for its significant environmental and toxicological impact due to its persistence and bioaccumulation in ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6,7-Pentabromodibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and catalysts such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6,7-Pentabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of brominated dibenzofuran derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms and formation of less brominated dibenzofurans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, organic solvents like ethanol or methanol.
Major Products: The major products formed from these reactions include various brominated and hydroxylated dibenzofuran derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
2,3,4,6,7-Pentabromodibenzofuran has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions and environmental processes.
Biology: Research on its toxicological effects helps in understanding the impact of brominated compounds on biological systems, including their bioaccumulation and degradation pathways.
Medicine: Studies on its interaction with biological molecules contribute to the development of therapeutic agents and the assessment of environmental health risks.
Industry: It is used in the synthesis of flame retardants and other brominated organic compounds, which are essential in manufacturing electronics, textiles, and other materials
Mechanism of Action
The mechanism of action of 2,3,4,6,7-Pentabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances. This pathway is crucial for understanding the toxicological effects of brominated dibenzofurans and their impact on human health and the environment .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzofuran: Shares similar structural features but differs in the number and position of bromine atoms.
1,2,3,7,8-Pentabromodibenzofuran: Another polybrominated dibenzofuran with different bromination patterns.
Uniqueness: 2,3,4,6,7-Pentabromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct interaction with biological receptors and enzymes sets it apart from other similar compounds, making it a valuable subject for scientific research .
Properties
IUPAC Name |
2,3,4,6,7-pentabromodibenzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLPUMLHHUETA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154298 |
Source
|
Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124388-77-8 |
Source
|
Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124388778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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